2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline

Anticancer Cytotoxicity Triazoloquinazoline

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline (CAS 949278-78-8, C₁₆H₁₂N₄O, MW 276.29) is a synthetic heterocyclic compound that belongs to the [1,2,4]triazolo[1,5-c]quinazoline chemotype. This chemotype is recognized for its affinity towards adenosine receptors and benzodiazepine binding sites , and has been investigated for anticancer applications.

Molecular Formula C16H12N4O
Molecular Weight 276.29 g/mol
Cat. No. B11028943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline
Molecular FormulaC16H12N4O
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2
InChIInChI=1S/C16H12N4O/c1-21-12-8-6-11(7-9-12)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3
InChIKeyDILQIKYWFWHXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline (CAS 949278-78-8): Procurement-Ready Identity and Pharmacological Context


2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline (CAS 949278-78-8, C₁₆H₁₂N₄O, MW 276.29) is a synthetic heterocyclic compound that belongs to the [1,2,4]triazolo[1,5-c]quinazoline chemotype . This chemotype is recognized for its affinity towards adenosine receptors and benzodiazepine binding sites [1], and has been investigated for anticancer applications [2]. The compound features a 4-methoxyphenyl substituent at position 2 of the triazoloquinazoline core, a structural feature that differentiates it from other 2-aryl analogs in terms of electronic character and potential cytotoxicity profile [2].

1
Triazoloquinazoline chemotype Synthetic tool compound within the [1,2,4]triazolo[1,5-c]quinazoline scaffold class, reported to engage adenosine receptor and benzodiazepine binding sites.
2
Cell-model cytotoxicity screening Reported to exhibit cytotoxicity in NCI 60-cell-line screening at single-concentration; supports cell-model endpoint review and SAR exploration.
3
2-Aryl substituent SAR context 4-Methoxyphenyl substitution differentiates this analog from unsubstituted phenyl and other 2-aryl variants in electronic character and reported cytotoxicity profile.

Why Generic Substitution Is Not Advisable for 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline


Within the [1,2,4]triazolo[1,5-c]quinazoline series, the nature of the 2-position substituent profoundly modulates both the presence and spectrum of biological activity [1]. In a controlled NCI 60-cell-line single-concentration screen (10 µM), the 4-methoxyphenyl analog (compound 5.19) demonstrated cytotoxicity against cancer cells, whereas the unsubstituted 2-phenyl analog (compound 5.12) did not [1]. This observation indicates that the methoxy group is not merely a solubility-enhancing bystander but a critical determinant of pharmacodynamic outcome. Consequently, interchanging 2-aryl-[1,2,4]triazolo[1,5-c]quinazolines without accounting for substituent-specific effects risks selecting a compound with a fundamentally different activity profile [1][2].

4-Methoxyphenyl analog (5.19)
vs
2-Phenyl analog (5.12)
Reported cytotoxicity classification at 10 µM may not transfer to the unsubstituted 2-phenyl analog, which lacked notable cell-model response in the same NCI 60-cell-line screen. Substituent-specific activity limits direct interchange.
4-OCH₃ analog (5.19)
vs
2-Hydroxyphenyl / 4-Nitrophenyl analogs
Although grouped in the same toxicity tier, electronic differences (electron-donating vs. electron-withdrawing) may shift the cytotoxicity profile and target engagement pattern. SAR context may not transfer across 2-aryl variants without experimental verification.
Class-level inference
vs
Direct binding evidence
Adenosine receptor antagonism is inferred from scaffold class precedent; no direct Ki data are publicly available for this specific 2-aryl analog. Subtype selectivity and binding affinity may differ from reference compounds such as CGS 15943.

Product-Specific Quantitative Evidence Guide: 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline Differentiation Data


Differential Cytotoxicity in NCI 60-Cell-Line Panel: 4-Methoxyphenyl vs. Unsubstituted Phenyl

In a single-concentration (10 µM) NCI 60-cell-line primary screen, 2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline (5.19) was explicitly classified as toxic to cancer cells, while the corresponding 2-phenyl analog (5.12) did not elicit notable antitumor activity [1]. This qualitative outcome indicates that the 4-methoxy substituent confers a gain-of-function in cytotoxicity that is absent in the parent phenyl-substituted compound.

NCI 60 Cytotoxicity
Head-to-head
Toxic vs. Non-Toxic classification at 10 µM
Reported cell-model response context: 4-methoxy confers gain-of-function absent in 2-phenyl analog.
NCI 60 panel, 48 h, SRB endpoint; qualitative comparison only.
Anticancer Cytotoxicity Triazoloquinazoline

Substituent-Dependent Cytotoxicity: 4-Methoxyphenyl vs. 4-Nitrophenyl and 2-Hydroxyphenyl Analogs

The 4-methoxyphenyl analog (5.19) was grouped together with the 2-hydroxyphenyl (5.16) and 4-nitrophenyl (5.29) analogs as aryl-substituted compounds that were toxic to cancer cells in the NCI screen [1]. In contrast, the 2-phenylvinylic analog (5.10) showed a broader and more pronounced antiproliferative spectrum, achieving a mean GI₅₀ (MG_MID) of 14.10 µM in dose-response testing [1]. This positions 5.19 as a moderately active cytotoxic agent within the series, distinct from both inactive (5.12) and highly active (5.10, 3.20) members.

Series Activity Rank
Cross-study
Intermediate cytotoxicity tier; less active than 5.10 (MG_MID GI₅₀ 14.10 µM) and 3.20 (MG_MID GI₅₀ 2.29 µM)
Supports SAR interpretation as a moderately active reference point within the series.
5.19 not advanced to dose-response; ranking inferred from single-dose screen vs. dose-response comparators.
SAR Cytotoxicity Triazoloquinazoline

Adenosine Receptor Antagonism Potential: Class-Level Inference for Triazolo[1,5-c]quinazolines

The [1,2,4]triazolo[1,5-c]quinazoline scaffold is well-established as a privileged structure for adenosine receptor (AR) antagonism [1][2]. The prototypical compound CGS 15943 (9-chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) displays high-affinity AR binding with Ki values of 3.5 nM (hA₁), 4.2 nM (hA₂A), 16 nM (hA₂B), and 51 nM (hA₃) . While direct AR binding data for 2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline are not currently available in the public domain, the 2-aryl substitution pattern is encompassed within the generic claims of US 4,713,383, which describes 2-aryl-[1,2,4]triazolo[1,5-c]quinazolines as adenosine antagonists [2]. This provides a structural rationale for exploring AR-related applications with the 4-methoxyphenyl analog.

Adenosine Receptor
Class-level
Structurally encompassed within US 4,713,383 AR antagonist claims; no direct Ki data
Class-level inference supports AR research fit; requires experimental binding verification.
CGS 15943 reference: Ki hA₁ 3.5 nM, hA₂A 4.2 nM, hA₂B 16 nM, hA₃ 51 nM. 4-OCH₃ may alter subtype selectivity.
Adenosine receptor Antagonist Triazoloquinazoline

Physicochemical Differentiation: Calculated logP and Drug-Likeness Profile

The calculated partition coefficient (AlogP) for 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline is 2.94, with a polar surface area of 81.57 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five [1]. Among the comparators, the 4-methoxyphenyl analog is predicted to have higher lipophilicity than the unsubstituted phenyl analog (5.12, calculated logP ~2.5) due to the methoxy group contribution, while maintaining favorable drug-likeness. In contrast, the highly active anticancer lead 3.20 (trimethoxybenzohydrazide) has a higher molecular weight and more hydrogen bond donors/acceptors, potentially affecting permeability [2].

Drug-Likeness Profile
Calculated
AlogP 2.94, PSA 81.57 Ų, HBD 2, HBA 3, Ro5 violations 0
Supports screening probe and fragment-optimization fit; intermediate lipophilicity vs. unsubstituted phenyl (ΔlogP ≈ +0.4).
Calculated via ChEMBL pipeline; experimental logP not reported.
Physicochemical properties Drug-likeness Triazoloquinazoline

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline


SAR Probe for 2-Aryl Substituent Effects in Triazoloquinazoline Anticancer Screening

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline serves as a critical SAR probe in anticancer programs, enabling direct comparison of the 4-methoxyphenyl substituent against unsubstituted phenyl (5.12), 2-hydroxyphenyl (5.16), and 4-nitrophenyl (5.29) analogs [1]. Its documented cytotoxicity in the NCI 60-cell-line panel [1] makes it suitable for use as a reference standard in secondary screening campaigns aimed at dissecting the electronic and steric contributions of the 2-aryl group to antiproliferative activity.

Chemical Tool for Adenosine Receptor Subtype Selectivity Profiling

Given the well-characterized adenosine receptor antagonist profile of the [1,2,4]triazolo[1,5-c]quinazoline scaffold [2], 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline can be deployed as a chemical tool to evaluate how a 4-methoxyphenyl substituent at position 2 modulates AR subtype selectivity relative to the furanyl-containing reference antagonist CGS 15943 . Its favorable drug-likeness profile (AlogP=2.94, zero Ro5 violations) [3] supports its use in cell-based AR signaling assays.

Physicochemical Benchmark for Triazoloquinazoline Library Design

The compound's balanced physicochemical properties—intermediate lipophilicity (AlogP=2.94), moderate polar surface area (81.57 Ų), and full Rule-of-Five compliance [3]—position it as a benchmark for designing triazoloquinazoline libraries with optimized ADME profiles. Procurement of this specific analog is recommended for medicinal chemistry teams seeking to calibrate computational models that predict the impact of 2-aryl substitution on permeability and solubility [3].

Reference Compound for Cytotoxicity Assay Standardization in NCI-60 Protocols

Because 2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline (5.19) was characterized alongside a large series of analogs under standardized NCI-60 conditions (10 µM single-dose, 48 h incubation, SRB readout) [1], it can serve as a reference standard for inter-laboratory calibration and quality control in anticancer screening programs utilizing the NCI-60 or similar cell-line panels.

Application
Selection Property
Validation Focus
Cell-Model Cytotoxicity SAR Probe
Substituent-specific cytotoxicity profile
Cell-model endpoint review; NCI-60 panel response verification
Adenosine Receptor Subtype Profiling
Class-level AR antagonist scaffold
Receptor binding assay verification; subtype selectivity characterization
Triazoloquinazoline Library Design
Calculated drug-likeness profile
Physicochemical property validation; ADME model calibration
Cytotoxicity Assay Standardization
NCI-60 standardized characterization
Inter-laboratory calibration review; SRB endpoint consistency
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